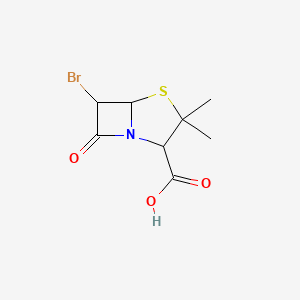
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is a fluorinated organic compound with the molecular formula C4H3F9O2. This compound is known for its high thermal stability, low surface tension, and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol typically involves the reaction of hexafluoroacetone with ethylene glycol in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. Its high polarity allows it to disrupt hydrogen bonds in proteins, leading to denaturation or stabilization of specific conformations. In chemical reactions, its electron-withdrawing fluorine atoms enhance its reactivity and facilitate various transformations .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different applications.
Hexafluoroisopropanol: Used in similar contexts but has distinct reactivity and solvent properties.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is unique due to its combination of high thermal stability, low surface tension, and specific reactivity patterns. These properties make it particularly valuable in specialized applications where other compounds may not perform as effectively .
Properties
Molecular Formula |
C6H5F9O2 |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyethanol |
InChI |
InChI=1S/C6H5F9O2/c7-4(8,9)3(5(10,11)12,6(13,14)15)17-2-1-16/h16H,1-2H2 |
InChI Key |
XISSHFNOHRIJEH-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)

